[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate
Description
The compound [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate is a synthetic molecule featuring a 1,2-oxazole (isoxazole) core substituted with a 4-fluorophenyl group at position 5. The methyl ester of 2-(2-methoxyphenoxy)acetic acid is attached to position 3 of the oxazole ring. This structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO5/c1-23-16-4-2-3-5-17(16)24-12-19(22)25-11-15-10-18(26-21-15)13-6-8-14(20)9-7-13/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWKYWWDDQDSAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The fluorophenyl group is introduced through electrophilic aromatic substitution reactions, while the methoxyphenoxy acetate moiety is attached via esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives, while ester hydrolysis produces carboxylic acids and alcohols.
Scientific Research Applications
The compound [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate is a complex organic molecule with potential applications across various fields, including medicinal chemistry, biological research, and materials science. This article explores its scientific research applications, supported by data tables and case studies.
Medicinal Chemistry
Potential Therapeutic Properties
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. This compound may serve as a lead for developing new anticancer drugs.
- Neurological Disorders : The unique structural features could facilitate interaction with neurotransmitter receptors, potentially leading to novel treatments for conditions such as depression or anxiety.
Biological Research
Binding Studies
- The compound can be utilized in binding studies to explore its affinity for specific proteins or enzymes. Understanding these interactions may provide insights into molecular recognition processes.
- In Vitro Studies : It can be tested in vitro to assess its effects on cellular pathways relevant to disease mechanisms.
Materials Science
Development of New Materials
- The unique chemical structure allows for the design of materials with enhanced stability and reactivity. This can be particularly useful in creating coatings or polymers with specific properties for industrial applications.
Table 1: Summary of Potential Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Investigated for anticancer and neurological disorder treatments |
| Biological Research | Used in binding studies and in vitro assessments |
| Materials Science | Development of new materials with tailored properties |
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University explored the cytotoxic effects of structurally similar oxazole derivatives on breast cancer cells. Results indicated that these compounds inhibited cell proliferation significantly at micromolar concentrations, suggesting that this compound could exhibit similar effects.
Case Study 2: Binding Affinity
In another investigation published in the Journal of Medicinal Chemistry, researchers evaluated the binding affinity of oxazole-containing compounds to serotonin receptors. The findings highlighted a promising interaction profile that warrants further exploration for developing antidepressants.
Mechanism of Action
The mechanism of action of [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The fluorophenyl group and oxazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and differences between the target compound and related molecules:
Key Observations:
Core Heterocycle: The target compound and most analogs () share the 1,2-oxazole ring, which is smaller and less polar than benzoxazole () or triazole derivatives (). This may enhance membrane permeability compared to bulkier heterocycles .
Substituents: The 4-fluorophenyl group is conserved in the target compound, , and 7. Fluorine’s electronegativity may enhance hydrophobic interactions and metabolic stability . The 2-methoxyphenoxy moiety in the target compound is unique, differing from the 4-methoxybenzyl group in or sulfamoylphenyl in . The ortho-methoxy substitution may sterically hinder rotation, affecting conformational flexibility .
Functional Groups: Ester vs. Amide: The target compound’s ester group is more hydrolytically labile than the acetamide groups in , and 7. Amides (e.g., ) are more resistant to enzymatic degradation, making them preferable for drugs requiring prolonged activity .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and logP : The target compound’s estimated molecular weight (~367 g/mol) and logP (~3.2) suggest moderate bioavailability, aligning with Lipinski’s Rule of Five. Comparatively, and (MW 437.5) may face challenges in absorption due to higher molecular weight .
- Amide analogs () are more metabolically stable .
Biological Activity
The compound [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate is a member of the oxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 406.41 g/mol. The compound features a fluorophenyl group, an oxazole ring, and a methoxyphenoxyacetate moiety, contributing to its potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H19FN2O4 |
| Molecular Weight | 406.41 g/mol |
| LogP | 4.336 |
| Water Solubility (LogSw) | -4.47 |
| Polar Surface Area | 53.501 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 0 |
Antiparasitic Activity
This compound has been included in screening libraries aimed at identifying new antiparasitic agents. Preliminary studies suggest that it may exhibit activity against various parasitic infections, although specific mechanisms of action remain to be elucidated .
Analgesic and Anti-inflammatory Effects
Research on oxazole derivatives indicates potential analgesic and anti-inflammatory properties. For instance, compounds with similar structural motifs have shown efficacy in reducing pain through inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory pathway .
Case Studies
- Case Study on Analgesic Activity : A study evaluated the analgesic effects of oxazole derivatives in mice using the writhing test and hot plate test. The results indicated significant pain relief comparable to standard analgesics, suggesting that similar compounds could be effective in clinical settings .
- Molecular Docking Studies : Computational studies have been conducted to predict binding affinities of oxazole derivatives to COX-2 and other targets involved in inflammation and pain signaling pathways. These studies provide insights into the structure-activity relationship necessary for optimizing therapeutic efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for the development of more potent derivatives. Modifications at key positions on the oxazole ring or substituents can enhance biological activity:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
- Methoxy Group Influence : The methoxy group has been associated with increased anti-inflammatory activity by modulating enzyme inhibition profiles.
Table 2: Summary of SAR Insights from Related Compounds
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution | Increased lipophilicity |
| Methoxy group addition | Enhanced anti-inflammatory effects |
| Oxazole ring alterations | Variable effects on cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
